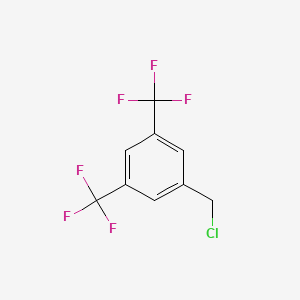

3,5-Bis(trifluoromethyl)benzyl chloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(chloromethyl)-3,5-bis(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClF6/c10-4-5-1-6(8(11,12)13)3-7(2-5)9(14,15)16/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OINTXXMBRBLMHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClF6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90226393 | |

| Record name | 1-(Chloromethyl)-3,5-bis(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90226393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75462-59-8 | |

| Record name | 3,5-Bis(trifluoromethyl)benzyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75462-59-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(Chloromethyl)-3,5-bis(trifluoromethyl)benzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075462598 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(Chloromethyl)-3,5-bis(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90226393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(chloromethyl)-3,5-bis(trifluoromethyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.084 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to 3,5-Bis(trifluoromethyl)benzyl Chloride (CAS 75462-59-8) for Research and Development

Introduction: 3,5-Bis(trifluoromethyl)benzyl chloride, with CAS number 75462-59-8, is a highly valuable and reactive organofluorine compound. Characterized by a benzyl chloride backbone substituted with two strongly electron-withdrawing trifluoromethyl groups, this molecule serves as a critical building block in various fields, most notably in pharmaceutical and agrochemical synthesis. The unique electronic properties conferred by the trifluoromethyl moieties enhance its utility as a synthetic intermediate, making it a cornerstone for the development of complex, biologically active molecules. This guide provides an in-depth overview of its chemical and physical properties, key experimental protocols, significant applications in drug discovery, and essential safety information for researchers, scientists, and professionals in drug development.

Section 1: Chemical and Physical Properties

The fundamental properties of this compound are summarized in the tables below, providing a comprehensive reference for laboratory and industrial applications.

Table 1: Identification and Chemical Properties

| Property | Value | Source(s) |

| CAS Number | 75462-59-8 | [1][2] |

| Molecular Formula | C₉H₅ClF₆ | [1][2] |

| Molecular Weight | 262.58 g/mol | [1][2] |

| IUPAC Name | 1-(Chloromethyl)-3,5-bis(trifluoromethyl)benzene | [2] |

| Synonyms | 3,5-di(Trifluoromethyl)benzyl chloride | [1][2] |

| Canonical SMILES | C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)CCl | [1] |

| InChIKey | OINTXXMBRBLMHH-UHFFFAOYSA-N | [2] |

Table 2: Physical and Thermochemical Properties

| Property | Value | Source(s) |

| Appearance | Colorless transparent liquid or white crystalline solid | [1] |

| Melting Point | 29-32 °C | [1] |

| Boiling Point | 165.3 °C at 760 mmHg | [1] |

| Density | 1.425 g/cm³ | [1] |

| Flash Point | 71.7 °C | [1] |

| Water Solubility | Slightly soluble | [1] |

| Storage Temperature | 2-8°C | [1] |

| Refractive Index | 1.39 | [1] |

Section 2: Spectroscopic Data

Spectroscopic analysis is crucial for the verification of the structure and purity of this compound.

-

Infrared (IR) Spectrum: The gas-phase IR spectrum is available in the NIST WebBook, providing characteristic absorption bands for the aromatic ring, C-H bonds, C-Cl bond, and the prominent C-F stretches of the trifluoromethyl groups.[2]

-

Mass Spectrum (MS): Electron ionization mass spectrometry data is also compiled by NIST, showing the molecular ion peak and fragmentation patterns essential for structural confirmation.[3]

Section 3: Synthesis and Reactivity

This compound is typically synthesized from 3,5-bis(trifluoromethyl)benzyl alcohol. A general laboratory-scale procedure involves the reaction of the corresponding benzyl alcohol with a chlorinating agent like thionyl chloride (SOCl₂) in an inert solvent.

The reactivity of the compound is dominated by the benzylic chloride, which is an excellent leaving group. The two electron-withdrawing trifluoromethyl groups on the aromatic ring further activate the benzylic position towards nucleophilic substitution reactions, making it a highly efficient alkylating agent.

Section 4: Key Experimental Protocols

A well-documented and significant application of this compound is in the synthesis of 1-(azidomethyl)-3,5-bis-(trifluoromethyl)benzene, a key intermediate for various pharmaceuticals.

Protocol: Batch Synthesis of 1-(Azidomethyl)-3,5-bis-(trifluoromethyl)benzene

This protocol is adapted from an improved synthesis method developed for safety and efficiency.[5]

Objective: To synthesize 1-(azidomethyl)-3,5-bis-(trifluoromethyl)benzene via nucleophilic substitution.

Reagents and Materials:

-

This compound (1.0 equiv)

-

Sodium azide (NaN₃) (1.2 equiv)

-

Dimethyl sulfoxide (DMSO)

-

Deionized water

-

Heptane

-

Standard laboratory glassware and stirring equipment

Procedure:

-

A solution of this compound (1.0 equiv) in 2 volumes of DMSO is prepared.

-

In a separate reaction vessel, a suspension of sodium azide (1.2 equiv) in 2.5 volumes of DMSO and 1 volume of water is prepared.

-

The benzyl chloride solution is slowly added to the sodium azide suspension with stirring.

-

The reaction mixture is stirred at ambient temperature until the reaction is complete (typically monitored by GC or TLC, ~1 hour under optimized conditions).[5]

-

Upon completion, the reaction is quenched by diluting the mixture with 6 volumes of heptane, followed by the addition of 4 volumes of water to dissolve any precipitated salts.

-

The layers are separated, and the organic (heptane) layer is washed twice with 3 volumes of water.

-

The solvent is removed from the organic layer via vacuum distillation to yield the final product, 1-(azidomethyl)-3,5-bis-(trifluoromethyl)benzene.

Results: This optimized batch process has been reported to produce the desired azide in 94% yield and >99% purity.[5]

Section 5: Applications in Drug Development

The 3,5-bis(trifluoromethyl)phenyl motif is a "privileged" structure in medicinal chemistry. Its inclusion in a drug candidate can significantly enhance lipophilicity, improve metabolic stability, and increase binding affinity to biological targets.[6][7]

Neurokinin-1 (NK1) Receptor Antagonists

A primary application of this compound is as a precursor for the synthesis of Neurokinin-1 (NK1) receptor antagonists.[8] These drugs, such as Aprepitant , are used to prevent chemotherapy-induced and postoperative nausea and vomiting.[9][10] They work by blocking the action of Substance P, a neuropeptide involved in the vomiting reflex, at its receptor (NK1) in the central nervous system.[11] The 3,5-bis(trifluoromethyl)benzyl group is a critical component of the pharmacophore responsible for high-affinity binding to the NK1 receptor.

The mechanism of action for the resulting drugs is a clear example of competitive antagonism.

Other Therapeutic Targets

The versatility of the 3,5-bis(trifluoromethyl)benzyl moiety extends to other areas of drug discovery. It has been incorporated into molecules designed as:

-

Antimicrobial Agents: Novel pyrazole derivatives containing the 3,5-bis(trifluoromethyl)phenyl group have shown potent activity against drug-resistant bacteria, including MRSA.[12]

-

CCR2 Antagonists: This chemical group has been used to develop potent antagonists for the CCR2 receptor, a target for treating inflammatory diseases.

Section 6: Safety and Handling

This compound is a corrosive and hazardous material that requires careful handling.

Table 3: GHS Hazard Information

| Category | Information |

| Pictograms | GHS05 (Corrosion) |

| Signal Word | Danger |

| Hazard Statements | H314: Causes severe skin burns and eye damage. |

| Precautionary Codes | P280, P303+P361+P353, P305+P351+P338, P310 |

Safe Handling and Storage:

-

Engineering Controls: Handle in a well-ventilated area, preferably within a fume hood. Safety showers and eye wash stations should be readily accessible.

-

Personal Protective Equipment (PPE): Wear impervious gloves (e.g., nitrile rubber), safety goggles, and a face shield. Protective clothing is also recommended.

-

Storage: Store in a tightly sealed container in a dry, cool (2-8°C), and well-ventilated area, away from incompatible materials.

-

Fire Safety: Use dry chemical, foam, or carbon dioxide extinguishers. Combustion can produce toxic gases such as hydrogen chloride (HCl) and hydrogen fluoride (HF).

Section 7: Conclusion

This compound is a pivotal intermediate for advanced chemical synthesis. Its distinct physicochemical properties, driven by the two trifluoromethyl groups, make it an indispensable tool for medicinal chemists. Its role in the creation of high-affinity ligands, particularly for the NK1 receptor, has directly contributed to the development of important therapeutics like Aprepitant. A thorough understanding of its properties, reaction protocols, and safety requirements is essential for leveraging its full potential in research and development.

References

- 1. lookchem.com [lookchem.com]

- 2. This compound [webbook.nist.gov]

- 3. This compound [webbook.nist.gov]

- 4. 3,5-Bis(trifluoromethyl)benzyl bromide(32247-96-4) 13C NMR spectrum [chemicalbook.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 7. N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: a privileged motif for catalyst development - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Understanding NK1 antagonists and Methods to Keep Abreast of Their Recent Developments [synapse.patsnap.com]

- 9. Antiemetic Neurokinin-1 Receptor Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. How Do NK1 Receptor Antagonists Work? - Uses, Side Effects, Drug Names [rxlist.com]

- 11. tandfonline.com [tandfonline.com]

- 12. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Physical Properties and Applications of 3,5-Bis(trifluoromethyl)benzyl Chloride

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 3,5-Bis(trifluoromethyl)benzyl chloride. The information is intended to support laboratory research and development activities by providing key data points, experimental context, and a visualization of a common synthetic application.

Core Physical and Chemical Properties

This compound is a highly specialized organofluorine compound utilized as a key intermediate and building block in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] Its two trifluoromethyl groups significantly influence its chemical reactivity and the biological activity of its derivatives.[1]

Quantitative Data Summary

The physical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Source |

| CAS Number | 75462-59-8 | [1][2][3] |

| Molecular Formula | C₉H₅ClF₆ | [1][2] |

| Molecular Weight | 262.58 g/mol | [1] |

| Appearance | Colorless transparent liquid or white to almost white crystalline solid | [1][2] |

| Melting Point | 29-32 °C | [2][3][4] |

| Boiling Point | 165.3 °C @ 760 mmHg; 84 °C @ 30 mmHg | [1][2] |

| Density | 1.425 g/cm³ | [2] |

| Refractive Index | 1.39 | [2] |

| Flash Point | 71.7 °C | [2] |

| Water Solubility | Slightly soluble | [2][4] |

| Storage Temperature | 2-8 °C | [1][2] |

Experimental Protocols

The following section details a representative experimental protocol for a common reaction involving this compound: nucleophilic substitution to form an azide. This reaction is a key step in the synthesis of various compounds, including those used in "click" chemistry.

Synthesis of 1-(azidomethyl)-3,5-bis-(trifluoromethyl)benzene

This protocol is adapted from a developed batch process for the efficient nucleophilic substitution of this compound with sodium azide.[5]

Materials:

-

This compound (1.0 eq)

-

Sodium azide (NaN₃) (1.2 eq)

-

Dimethyl sulfoxide (DMSO)

-

Water

-

Heptane

Procedure:

-

A solution of this compound is prepared in 2 volumes of DMSO.

-

In a separate reaction vessel, a suspension of sodium azide (1.2 equivalents) is prepared in 2.5 volumes of DMSO and 1 volume of water.

-

The benzyl chloride solution is fed into the sodium azide suspension. The reaction is allowed to proceed to completion (typically requires 8-10 hours at 23-40 °C for >99% consumption of starting material).[5]

-

Upon completion, the reaction mixture is diluted with 6 volumes of heptane.

-

4 volumes of water are then added to dissolve any precipitated salts.

-

The aqueous layer is separated and removed.

-

The remaining organic layer is washed twice with 3 volumes of water each time.

-

The final organic layer containing the product is subjected to vacuum distillation to remove the heptane solvent.

-

This process yields 1-(azidomethyl)-3,5-bis-(trifluoromethyl)benzene with high purity (>99%) and yield (approx. 94%).[5]

Visualized Experimental Workflow

The following diagram illustrates the key steps in the synthesis of 1-(azidomethyl)-3,5-bis-(trifluoromethyl)benzene from this compound as described in the protocol above.

Caption: Workflow for the synthesis of an azide from this compound.

References

An In-depth Technical Guide to 3,5-Bis(trifluoromethyl)benzyl chloride

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides essential information regarding the chemical properties of 3,5-Bis(trifluoromethyl)benzyl chloride, a compound of significant interest in medicinal chemistry and materials science. Its utility as a versatile building block in the synthesis of pharmaceuticals and agrochemicals is noteworthy. The presence of trifluoromethyl groups often enhances the biological activity and stability of resulting molecules.

Core Chemical Data

The fundamental molecular properties of this compound are summarized below. This data is critical for stoichiometric calculations, analytical characterization, and experimental design.

| Property | Value |

| Molecular Formula | C₉H₅ClF₆[1][2][3] |

| Molecular Weight | 262.58 g/mol [2][3] |

| CAS Number | 75462-59-8[1][2][4] |

Note: Minor variations in molecular weight (262.579 to 262.582) exist across sources due to differences in isotopic abundance considerations.[1][4]

Structural Elucidation

The chemical name "this compound" systematically describes its molecular structure. The following diagram illustrates the logical relationship between the components of the IUPAC name and the final chemical entity.

Caption: Logical breakdown of the molecular structure of this compound.

Experimental Protocols

Detailed experimental protocols for the synthesis or application of this compound are highly specific to the intended research and are not available in the provided general chemical summaries. However, it is noted that the compound is used in nucleophilic substitution reactions, for example, in the preparation of 1-(azidomethyl)-3,5-bis-(trifluoromethyl)benzene by reacting it with sodium azide.[1] Researchers should consult specialized synthetic chemistry literature for detailed experimental procedures relevant to their work.

References

An In-depth Technical Guide to 3,5-Bis(trifluoromethyl)benzyl Chloride: Structure, Nomenclature, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3,5-bis(trifluoromethyl)benzyl chloride, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. The document details its chemical structure, nomenclature, and physicochemical properties. Furthermore, it outlines a standard experimental protocol for its synthesis and discusses its significant applications in medicinal chemistry, particularly in the development of CCR2 antagonists.

Introduction

This compound, a halogenated aromatic hydrocarbon, is a crucial building block in organic synthesis. Its unique structure, featuring two trifluoromethyl groups on the benzene ring, imparts distinct electronic properties that are highly valuable in the design of bioactive molecules. The trifluoromethyl groups are known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates, making this compound a sought-after precursor in medicinal chemistry and drug discovery.[1] This guide aims to provide a detailed technical resource for professionals working with this versatile compound.

Nomenclature and Structure

The systematic and unambiguous naming of chemical compounds is critical for scientific communication. This section details the nomenclature and structural representation of this compound.

IUPAC Name

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 1-(chloromethyl)-3,5-bis(trifluoromethyl)benzene .[2]

Synonyms

The compound is also known by several other names, including:

Chemical Structure

The chemical structure of this compound is a benzene ring substituted at positions 3 and 5 with trifluoromethyl (CF₃) groups and a chloromethyl (-CH₂Cl) group at position 1.

Molecular Formula: C₉H₅ClF₆[3]

Canonical SMILES: C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)CCl

InChI: InChI=1S/C9H5ClF6/c10-4-5-1-6(8(11,12)13)3-7(2-5)9(14,15)16/h1-3H,4H2[2]

InChIKey: OINTXXMBRBLMHH-UHFFFAOYSA-N[2]

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of a compound is essential for its handling, application, and characterization.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 75462-59-8 | [2] |

| Molecular Weight | 262.58 g/mol | [3] |

| Appearance | White to off-white solid or colorless liquid | [4] |

| Melting Point | 29-32 °C | [5] |

| Boiling Point | 84 °C at 30 mmHg | |

| Density | 1.425 g/cm³ |

Spectroscopic Data

Spectroscopic data is fundamental for the structural elucidation and purity assessment of chemical compounds.

| Spectroscopic Data | Predicted/Reported Values | Reference(s) |

| ¹H NMR (CDCl₃) | δ ~7.8 (s, 1H, Ar-H), ~7.7 (s, 2H, Ar-H), ~4.6 (s, 2H, -CH₂Cl) | [6] |

| ¹³C NMR (CDCl₃) | δ ~140 (Ar-C), ~132 (q, J ≈ 34 Hz, Ar-C-CF₃), ~127 (Ar-CH), ~124 (q, J ≈ 272 Hz, -CF₃), ~122 (Ar-CH), ~44 (-CH₂Cl) | [6] |

| IR Spectrum | Available on NIST Chemistry WebBook | [2] |

| Mass Spectrum | Available on NIST Chemistry WebBook | [7] |

Experimental Protocols

This section provides a general, yet detailed, experimental protocol for the synthesis of this compound from its corresponding alcohol.

Synthesis of this compound

This procedure is based on a general method for the conversion of benzyl alcohols to benzyl chlorides.[6]

Materials:

-

3,5-Bis(trifluoromethyl)benzyl alcohol

-

Thionyl chloride (SOCl₂)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Water

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a stirred solution of 3,5-bis(trifluoromethyl)benzyl alcohol (1.0 eq) in dichloromethane (DCM) in a round-bottom flask, add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., a few drops).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add thionyl chloride (1.1-1.5 eq) dropwise to the cooled solution.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Stir the reaction for 1-3 hours, monitoring the progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

-

Carefully pour the reaction mixture into a saturated aqueous solution of sodium bicarbonate to quench the excess thionyl chloride.

-

Transfer the mixture to a separatory funnel and extract the product with dichloromethane.

-

Wash the combined organic layers sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.

Purification

The crude product can be purified by vacuum distillation or flash column chromatography on silica gel, using a non-polar eluent system such as hexane/ethyl acetate.[6][8]

Applications in Drug Development

This compound is a valuable building block in the synthesis of various pharmaceutically active compounds. Its primary application lies in its use as a key intermediate for introducing the 3,5-bis(trifluoromethyl)benzyl moiety into target molecules.

CCR2 Antagonists

A significant application of this compound is in the synthesis of C-C chemokine receptor type 2 (CCR2) antagonists.[9] CCR2 is a G protein-coupled receptor that plays a crucial role in the inflammatory response by mediating the migration of monocytes and macrophages to sites of inflammation. Antagonists of CCR2 are being investigated for the treatment of various inflammatory and autoimmune diseases, including rheumatoid arthritis, multiple sclerosis, and atherosclerosis.[10]

The 3,5-bis(trifluoromethyl)benzyl group is often incorporated into the structure of CCR2 antagonists to enhance their potency and pharmacokinetic properties.

Visualizations

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of this compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound [webbook.nist.gov]

- 3. scbt.com [scbt.com]

- 4. This compound | 75462-59-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 5. This compound | 75462-59-8 [chemicalbook.com]

- 6. rsc.org [rsc.org]

- 7. This compound [webbook.nist.gov]

- 8. benchchem.com [benchchem.com]

- 9. Discovery of 3,5-bis(trifluoromethyl)benzyl L-arylglycinamide based potent CCR2 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. merckmillipore.com [merckmillipore.com]

3,5-Bis(trifluoromethyl)benzyl chloride safety data sheet (SDS) information

Introduction

3,5-Bis(trifluoromethyl)benzyl chloride, identified by CAS number 75462-59-8, is a highly specialized organofluorine compound.[1][2][3][4][5] Its chemical structure, featuring two trifluoromethyl groups on the benzene ring, imparts unique reactivity and stability, making it a valuable intermediate and building block in various chemical syntheses.[5] This compound is particularly significant in the development of pharmaceuticals and agrochemicals, where the trifluoromethyl moieties can enhance biological activity and efficacy.[5] It is also utilized in the fields of medicinal chemistry and material science for creating complex molecular architectures and advanced materials with improved thermal stability and chemical resistance.[5]

This technical guide provides a comprehensive overview of the safety data for this compound, compiled from Safety Data Sheets (SDS). It is intended for researchers, scientists, and professionals in drug development who handle this chemical, presenting critical safety information, hazard classifications, and handling protocols in a structured format.

Section 1: Chemical and Physical Properties

The fundamental physical and chemical properties of this compound are summarized below. These characteristics are essential for understanding its behavior under various laboratory conditions.

| Property | Value |

| Synonyms | 1-(Chloromethyl)-3,5-bis(trifluoromethyl)benzene[2][5] |

| CAS Number | 75462-59-8[1][2][3] |

| Molecular Formula | C₉H₅ClF₆[1][2][5][6] |

| Molecular Weight | 262.58 g/mol [2][5][6] |

| Appearance | White to almost white powder or solid crystalline solid[2][5] |

| Melting Point | 29-32 °C[1][3][4][6] |

| Boiling Point | 165.3 °C at 760 mmHg[1]; 84 °C at 30 mmHg[5] |

| Density | 1.425 g/cm³[1] |

| Flash Point | 71.7 °C (closed cup)[1] |

| Water Solubility | Slightly soluble in water[1][3][6] |

| Vapor Pressure | 14.4 mmHg at 25°C[1][6] |

| LogP | 4.46300[1] |

Section 2: Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary danger is its corrosive nature, which can cause severe damage to skin and eyes.[2] Its GHS classification underscores the need for stringent safety measures during handling.

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage[2] |

| Combustible Liquid | Not specified | H227: Combustible liquid |

| Corrosive to Metals | 1 | H290: May be corrosive to metals[7] |

The logical flow of hazard communication as stipulated by the Globally Harmonized System (GHS) is visualized below.

Section 3: Toxicological Profile

The primary toxicological concern associated with this chemical is its severe corrosive effect on biological tissues.

-

Acute Effects : The substance causes severe skin burns and eye damage upon contact.[2] Ingestion is particularly dangerous, as it can cause severe swelling, damage to the delicate tissues of the gastrointestinal tract, and presents a danger of perforation.[2] Use of gastric lavage or emesis is contraindicated.[2]

-

Inhalation : While specific data is limited, inhalation of dust or vapors should be avoided as it is expected to be corrosive to the respiratory tract.

-

Chronic Effects : There is no data available regarding the substance's effects from repeated exposure (STOT-repeated exposure).[2]

-

Carcinogenicity and Mutagenicity : No information was found in the provided safety data sheets to classify this substance as a carcinogen or mutagen.

-

Aspiration Hazard : The aspiration hazard is not applicable as the substance is a solid under standard conditions.[2]

Section 4: Experimental and Emergency Protocols

Specific experimental protocols for deriving toxicological data are not present in standard Safety Data Sheets. The information provided is based on established GHS classification criteria. In the event of accidental exposure, immediate and appropriate first-aid is critical.

Fire-Fighting Measures

-

Suitable Extinguishing Media : Use carbon dioxide (CO₂), dry chemical, dry sand, or alcohol-resistant foam.[2] Water mist can be used to cool closed containers.[2]

-

Specific Hazards : The substance is a combustible material.[2] Containers may explode when heated.[2] Thermal decomposition can release irritating gases and vapors.[2]

Section 5: Handling, Storage, and Disposal

Proper handling and storage procedures are mandatory to ensure safety and maintain the integrity of the chemical.

-

Handling : Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, protective clothing, and eye/face protection.[2] All operations should be conducted in a chemical fume hood to avoid breathing dust.[2] Avoid contact with skin, eyes, and clothing.[2] Keep the substance away from heat, sparks, open flames, and other sources of ignition.[2]

-

Storage : Store in a cool, dry, and well-ventilated area designated for corrosive materials.[2] The recommended storage temperature is between 2-8°C.[1][5] Keep containers tightly closed and store locked up.[2][8] Store in a corrosive-resistant container with a resistant inner liner.[8]

-

Disposal : This material and its container must be disposed of as hazardous waste.[2] Disposal should be carried out at an approved waste disposal plant in accordance with local, regional, and national regulations.[2] Do not empty into drains or sewers.[2]

References

- 1. lookchem.com [lookchem.com]

- 2. assets.thermofisher.com [assets.thermofisher.com]

- 3. This compound | 75462-59-8 [chemicalbook.com]

- 4. This compound | CAS#:75462-59-8 | Chemsrc [chemsrc.com]

- 5. chemimpex.com [chemimpex.com]

- 6. chembk.com [chembk.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. tcichemicals.com [tcichemicals.com]

Navigating the Reactivity of 3,5-Bis(trifluoromethyl)benzyl Chloride with Nucleophiles: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Bis(trifluoromethyl)benzyl chloride is a key electrophilic building block in modern organic synthesis, particularly valued in the fields of medicinal chemistry and materials science. The presence of two strongly electron-withdrawing trifluoromethyl groups on the phenyl ring significantly influences its reactivity, enhancing its susceptibility to nucleophilic attack at the benzylic carbon. This guide provides a comprehensive overview of the reactivity of this compound with a range of common nucleophiles, including nitrogen, sulfur, and oxygen-based reactants. It aims to serve as a practical resource for laboratory researchers by presenting quantitative data, detailed experimental protocols, and visualizations of reaction pathways and workflows.

The primary mode of reaction for this compound with nucleophiles is through a bimolecular nucleophilic substitution (SN2) mechanism.[1][2] However, under certain conditions, particularly with weak nucleophiles and polar protic solvents, a unimolecular (SN1) pathway involving a stabilized benzylic carbocation cannot be entirely ruled out.[1][3] The electron-withdrawing nature of the trifluoromethyl groups is expected to destabilize a carbocation intermediate, thus generally favoring the SN2 pathway.[4]

Core Reactivity Principles

The reactivity of this compound is dictated by the electrophilicity of the benzylic carbon, which is significantly enhanced by the inductive effect of the two trifluoromethyl groups. This makes the methylene carbon a prime target for a wide array of nucleophiles. The general reaction scheme is as follows:

Caption: General Nucleophilic Substitution Reaction.

Reactivity with Nitrogen Nucleophiles

Nitrogen-containing nucleophiles, such as primary and secondary amines, and azide ions, react readily with this compound to form the corresponding substituted benzylamines and benzyl azides. These products are valuable intermediates in the synthesis of pharmaceuticals and other biologically active molecules.[5][6]

Quantitative Data: Reaction with Amines and Azide

| Nucleophile | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Azide | Sodium Azide | DMSO/Water | 23-40 | 8-10 | 94 | --INVALID-LINK-- |

| 2-Nitroaniline | 1-Fluoro-2-nitrobenzene / K₂CO₃ | DMF | 25 | 12 | 98 | [6] |

| Morpholine | Morpholine / K₂CO₃ | DMF | 22 | 0.33 | High (not specified) | [7] |

Experimental Protocol: Synthesis of 1-(Azidomethyl)-3,5-bis(trifluoromethyl)benzene

This protocol is adapted from a reported batch process for the synthesis of the azide derivative.

Materials:

-

This compound

-

Sodium azide (NaN₃)

-

Dimethyl sulfoxide (DMSO)

-

Water

-

Heptane

Procedure:

-

Prepare a solution of this compound in DMSO (2 volumes relative to the chloride).

-

In a separate reaction vessel, suspend sodium azide (1.2 equivalents) in a mixture of DMSO (2.5 volumes) and water (1 volume).

-

Slowly add the solution of this compound to the sodium azide suspension.

-

Allow the reaction to proceed at a temperature between 23-40°C for 8-10 hours, monitoring for completion by a suitable method (e.g., TLC or GC).

-

Upon completion, dilute the reaction mixture with heptane (6 volumes).

-

Add water (4 volumes) to dissolve the precipitated salts.

-

Separate the aqueous layer and wash the organic layer with water (2 x 3 volumes).

-

Remove the heptane via vacuum distillation to yield 1-(azidomethyl)-3,5-bis(trifluoromethyl)benzene.

Reactivity with Sulfur Nucleophiles

Thiolates are potent nucleophiles and react efficiently with this compound to form thioethers. These reactions are typically fast and high-yielding.

Quantitative Data: Reaction with Thiols

Experimental Protocol: General Synthesis of S-(3,5-Bis(trifluoromethyl)benzyl) Thioethers

This generalized protocol is based on standard procedures for the S-alkylation of thiols with benzyl halides.

Materials:

-

This compound

-

Thiol (e.g., thiophenol, cysteine derivative)

-

A suitable base (e.g., sodium hydroxide, potassium carbonate)

-

A suitable solvent (e.g., DMF, ethanol, acetonitrile)

Procedure:

-

Dissolve the thiol in the chosen solvent.

-

Add the base to the solution to generate the thiolate in situ.

-

Slowly add a solution of this compound in the same solvent to the thiolate solution.

-

Stir the reaction mixture at room temperature or with gentle heating, monitoring for completion by TLC or LC-MS.

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography if necessary.

Reactivity with Oxygen Nucleophiles

Alcohols and phenols react with this compound to form the corresponding ethers. These reactions often require a base to deprotonate the hydroxyl group, thereby increasing its nucleophilicity.

Quantitative Data: Reaction with Alcohols and Phenols

While direct kinetic data is scarce, the use of 3,5-bis(trifluoromethyl)benzyl groups as protecting groups in carbohydrate chemistry suggests efficient reactions with alcohols under appropriate conditions.[8] For the etherification of phenols, phase-transfer catalysis can be employed to achieve high selectivity for mono-alkylation.[9]

Experimental Protocol: General Etherification of a Phenol

This protocol is a general guideline for the etherification of phenols using a benzyl halide.

Materials:

-

This compound

-

Phenol derivative

-

A suitable base (e.g., potassium carbonate, sodium hydride)

-

A suitable solvent (e.g., acetone, DMF, THF)

Procedure:

-

To a solution of the phenol in the chosen solvent, add the base and stir for a short period to form the phenoxide.

-

Add this compound to the reaction mixture.

-

Heat the reaction to reflux and monitor for completion by TLC.

-

After the reaction is complete, cool the mixture to room temperature and filter off any inorganic salts.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in an organic solvent and wash with water and brine.

-

Dry the organic layer and concentrate to give the crude ether, which can be purified by chromatography or crystallization.

Factors Influencing Reactivity and Experimental Workflow

The rate and outcome of the nucleophilic substitution on this compound are influenced by several factors, including the nature of the nucleophile, the solvent, and the reaction temperature.

Caption: Factors Affecting Reactivity.

A typical experimental workflow for investigating the reactivity of this compound with a nucleophile involves several key steps from reaction setup to product analysis.

Caption: Experimental Workflow.

Conclusion

This compound is a highly reactive electrophile that readily undergoes nucleophilic substitution reactions with a variety of nucleophiles. The strong electron-withdrawing effect of the trifluoromethyl groups activates the benzylic position for SN2 attack. This guide has provided an overview of its reactivity with key classes of nucleophiles, along with quantitative data and representative experimental protocols. Understanding the principles outlined herein will aid researchers in effectively utilizing this versatile reagent for the synthesis of complex molecules in drug discovery and materials science. Further detailed kinetic studies with a broader range of nucleophiles would be beneficial to build a more comprehensive quantitative understanding of its reactivity profile.

References

- 1. benzyl chloride can undergo both sn1 and sn2 reaction with high rate. - askIITians [askiitians.com]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. benchchem.com [benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. EP1087966B1 - Chemical synthesis of morpholine derivatives - Google Patents [patents.google.com]

- 8. EP0004447A2 - Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

Solubility Profile of 3,5-Bis(trifluoromethyl)benzyl Chloride in Organic Solvents: A Technical Guide

For Immediate Release

This technical guide provides an in-depth overview of the solubility characteristics of 3,5-Bis(trifluoromethyl)benzyl chloride, a crucial reagent in pharmaceutical and agrochemical synthesis.[1] This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for understanding and applying the solubility properties of this compound.

Core Technical Data

The following table is presented as a template for researchers to record experimentally determined solubility data. The values provided are for illustrative purposes only and should not be considered as experimentally verified data.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) - Illustrative |

| Acetone | 25 | [Record Experimental Data Here] |

| Dichloromethane | 25 | [Record Experimental Data Here] |

| Toluene | 25 | [Record Experimental Data Here] |

| Methanol | 25 | [Record Experimental Data Here] |

| Ethyl Acetate | 25 | [Record Experimental Data Here] |

| Hexane | 25 | [Record Experimental Data Here] |

| N,N-Dimethylformamide | 25 | [Record Experimental Data Here] |

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of this compound in an organic solvent. This method is based on the principle of creating a saturated solution and then determining the concentration of the solute.

Materials:

-

This compound (solid or liquid)

-

Selected organic solvent

-

Analytical balance

-

Volumetric flasks

-

Thermostatically controlled shaker or water bath

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for concentration analysis

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed container.

-

Place the container in a thermostatically controlled shaker or water bath set to the desired temperature.

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation.[7]

-

-

Sample Withdrawal and Filtration:

-

After equilibration, carefully withdraw a known volume of the supernatant, ensuring that no solid particles are transferred.

-

Immediately filter the withdrawn sample using a syringe filter compatible with the solvent to remove any undissolved solute.

-

-

Dilution and Analysis:

-

Dilute the filtered, saturated solution with a known volume of the same solvent to bring the concentration within the analytical range of the chosen analytical method (HPLC or GC).

-

Analyze the diluted sample to determine the concentration of this compound.

-

-

Calculation of Solubility:

-

Calculate the original concentration of the saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as g/100 mL or mol/L.

-

Logical Workflow for Solubility Determination

The following diagram illustrates the logical steps involved in the experimental determination of solubility.

Caption: Workflow for experimental solubility determination.

This guide provides a foundational understanding of the solubility of this compound. For precise applications, it is imperative that researchers determine the solubility in their specific solvent systems and conditions using a robust experimental protocol as outlined above.

References

Spectral Data Analysis of 3,5-Bis(trifluoromethyl)benzyl Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the key chemical intermediate, 3,5-Bis(trifluoromethyl)benzyl chloride. The document details its characteristic nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. Detailed experimental protocols for acquiring such spectra are also provided, alongside a generalized workflow for the characterization of similar chemical compounds. This guide is intended to be a valuable resource for researchers and professionals involved in synthetic chemistry and drug development.

Spectroscopic Data Summary

The following tables summarize the key spectral data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectral Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 7.8 | s | 1H | Ar-H (meta) |

| ~ 7.7 | s | 2H | Ar-H (ortho) |

| ~ 4.6 | s | 2H | -CH₂Cl |

Table 2: ¹³C NMR Spectral Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~ 140 | s | Ar-C (quaternary, C-Cl) |

| ~ 132 | q, ¹JCF ≈ 34 Hz | Ar-C (quaternary, C-CF₃) |

| ~ 128 | s | Ar-CH (ortho) |

| ~ 123 | q, ¹JCF ≈ 273 Hz | -CF₃ |

| ~ 122 | s | Ar-CH (meta) |

| ~ 45 | s | -CH₂Cl |

Table 3: ¹⁹F NMR Spectral Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~ -63 | s | -CF₃ |

Infrared (IR) Spectroscopy

The gas-phase infrared spectrum for this compound is available from the NIST/EPA Gas-Phase Infrared Database.[1] Key absorption bands are indicative of the aromatic ring and the trifluoromethyl groups.

Table 4: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3100 - 3000 | Weak | Aromatic C-H stretch |

| ~ 1620 | Medium | Aromatic C=C stretch |

| ~ 1470 | Medium | Aromatic C=C stretch |

| ~ 1350 | Strong | C-F stretch (asymmetric) |

| ~ 1280 | Strong | C-F stretch (symmetric) |

| ~ 1130 | Strong | C-F stretch |

| ~ 700 | Strong | C-Cl stretch |

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum for this compound is available from the NIST Mass Spectrometry Data Center.[1]

Table 5: Key Mass Spectrometry Data (Electron Ionization)

| m/z | Relative Intensity (%) | Assignment |

| 262 | 40 | [M]⁺ (molecular ion) |

| 227 | 100 | [M-Cl]⁺ |

| 177 | 30 | [M-Cl-CF₂]⁺ |

| 157 | 25 | [M-Cl-CF₃]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectral data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆). Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis is required.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a one-dimensional ¹H NMR spectrum.

-

Typical parameters: spectral width of 10-15 ppm, pulse angle of 30-45 degrees, relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

-

Typical parameters: spectral width of 200-250 ppm, pulse angle of 45 degrees, relaxation delay of 2-5 seconds. A larger number of scans will be required compared to ¹H NMR.

-

-

¹⁹F NMR Acquisition:

-

Acquire a one-dimensional ¹⁹F NMR spectrum.

-

Typical parameters: spectral width covering the expected range for trifluoromethyl groups, pulse angle of 45 degrees, relaxation delay of 1-2 seconds.

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts relative to the internal standard or the residual solvent peak.

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Liquid Film (for neat liquids): Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr).

-

Solution: Dissolve the sample in a suitable solvent that has minimal IR absorption in the regions of interest (e.g., CCl₄, CS₂).

-

Gas Phase: Introduce a vaporized sample into a gas cell.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample holder (or solvent).

-

Record the sample spectrum over the desired range (typically 4000-400 cm⁻¹).

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion, or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for separation prior to analysis.

-

Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is common for providing detailed fragmentation patterns.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions as a function of their m/z ratio.

-

Data Analysis: Identify the molecular ion peak and the major fragment ions. Propose fragmentation pathways to explain the observed spectrum.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic characterization of a synthesized chemical compound like this compound.

Caption: A generalized workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

References

A Technical Guide to 3,5-Bis(trifluoromethyl)benzyl Chloride for Researchers and Drug Development Professionals

An In-depth Overview of Commercial Availability, Suppliers, and Synthetic Applications

Introduction

3,5-Bis(trifluoromethyl)benzyl chloride, a key building block in medicinal and materials chemistry, is a highly sought-after reagent due to the unique properties conferred by its trifluoromethyl groups. These groups enhance the metabolic stability, lipophilicity, and binding affinity of molecules, making this compound a valuable component in the design of novel pharmaceuticals and advanced materials. This technical guide provides a comprehensive overview of its commercial availability, key suppliers, and detailed experimental protocols for its application in organic synthesis, with a particular focus on its role in drug discovery.

Commercial Availability and Suppliers

This compound is readily available from a variety of chemical suppliers, catering to both research and bulk-scale requirements. Purity levels typically range from 97% to over 98%, with suppliers offering quantities from grams to kilograms. The following table summarizes the offerings from prominent suppliers.

| Supplier | Purity | Available Quantities |

| Sigma-Aldrich | ≥98% | 1g, 5g, 25g |

| TCI America | >97.0% (GC) | 5g, 25g |

| Santa Cruz Biotechnology | N/A | Contact for details |

| SynQuest Laboratories | 98% | 1g, 5g, 10g, 25g, 100g |

| Oakwood Chemical | 97% | 5g, 25g, 100g, 500g |

| Chem-Impex | ≥97% (GC) | Contact for details |

Synthetic Applications and Experimental Protocols

The primary utility of this compound lies in its reactivity as a benzylating agent, readily undergoing nucleophilic substitution to introduce the 3,5-bis(trifluoromethyl)benzyl moiety into a wide range of molecules. This has been extensively leveraged in the synthesis of potent therapeutic agents, particularly neurokinin-1 (NK1) receptor antagonists.

Synthesis of 1-(Azidomethyl)-3,5-bis-(trifluoromethyl)benzene: A Key Intermediate for NK1 Receptor Antagonists

One of the most critical applications of this compound is in the synthesis of 1-(azidomethyl)-3,5-bis-(trifluoromethyl)benzene. This azide serves as a crucial intermediate for the construction of triazole-containing NK1 receptor antagonists, which have shown promise in the treatment of chemotherapy-induced nausea and vomiting, as well as other neurological disorders.

Experimental Protocol:

A batch process for the synthesis of 1-(azidomethyl)-3,5-bis-(trifluoromethyl)benzene has been developed, achieving a 94% yield.[1]

-

Materials:

-

This compound

-

Sodium azide (NaN₃)

-

Dimethyl sulfoxide (DMSO)

-

Water

-

Heptane

-

-

Procedure:

-

A solution of this compound in 2 volumes of DMSO is prepared.

-

This solution is fed to a suspension of 1.2 equivalents of sodium azide in 2.5 volumes of DMSO and 1 volume of water.

-

The reaction mixture is stirred at ambient temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, the mixture is worked up by diluting with 6 volumes of heptane, followed by the addition of 4 volumes of water to dissolve any precipitated salts.

-

The aqueous layer is separated, and the organic layer is washed twice with 3 volumes of water.

-

Heptane is removed via vacuum distillation to yield the final product, 1-(azidomethyl)-3,5-bis-(trifluoromethyl)benzene, with a purity of >99%.[1]

-

Below is a graphical representation of the experimental workflow for the synthesis of this key intermediate.

Role in the Synthesis of Neurokinin-1 (NK1) Receptor Antagonists

The 3,5-bis(trifluoromethyl)benzyl group is a pharmacophore present in numerous potent NK1 receptor antagonists. The synthesis of these complex molecules often involves the N-alkylation of a heterocyclic core with this compound or a derivative.

Logical Relationship in Drug Design:

The incorporation of the 3,5-bis(trifluoromethyl)benzyl moiety is a deliberate strategy in the design of NK1 receptor antagonists. The trifluoromethyl groups are crucial for high-affinity binding to the receptor. The general synthetic logic is depicted in the following diagram.

Application in Glycosylation Reactions

Recent studies have highlighted the utility of the 3,5-bis(trifluoromethyl)benzyl group as a protecting group in glycosylation reactions. Its electron-withdrawing nature can influence the stereochemical outcome of glycosidic bond formation, favoring the formation of 1,2-cis glycosides.

Experimental Protocol for O-Glycosylation:

While a specific, detailed protocol for a glycosylation reaction using a 3,5-bis(trifluoromethyl)benzyl-protected donor was not found in a single comprehensive source, the general procedure involves the activation of a glycosyl donor (protected with 3,5-bis(trifluoromethyl)benzyl groups) in the presence of a glycosyl acceptor.

-

General Procedure Outline:

-

A solution of the 3,5-bis(trifluoromethyl)benzyl-protected glycosyl donor and a suitable glycosyl acceptor is prepared in an anhydrous aprotic solvent (e.g., dichloromethane) under an inert atmosphere.

-

The mixture is cooled to a low temperature (e.g., -78 °C).

-

A promoter or activator (e.g., a Lewis acid such as trimethylsilyl trifluoromethanesulfonate (TMSOTf)) is added dropwise.

-

The reaction is stirred at low temperature and allowed to slowly warm to room temperature.

-

The reaction is quenched, typically with a basic solution (e.g., saturated aqueous sodium bicarbonate).

-

The product is extracted, and the organic layer is dried and concentrated.

-

Purification is achieved through column chromatography.

-

The following diagram illustrates the logical flow of a typical glycosylation reaction.

References

The Pivotal Role of Trifluoromethyl Groups in the Reactivity of 3,5-Bis(trifluoromethyl)benzyl Chloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,5-Bis(trifluoromethyl)benzyl chloride is a crucial building block in modern medicinal and agrochemical research. The presence of two trifluoromethyl (-CF₃) groups on the aromatic ring profoundly influences its chemical reactivity, primarily by exerting strong electron-withdrawing effects. This guide provides a comprehensive analysis of how these groups modulate the reactivity of the benzylic chloride, with a focus on nucleophilic substitution reactions. We will delve into the electronic and steric implications of the -CF₃ groups, present quantitative data to contextualize its reactivity, and provide detailed experimental protocols for key transformations.

Introduction: The Influence of Trifluoromethyl Groups

The trifluoromethyl group is a unique substituent in organic chemistry, renowned for its powerful electron-withdrawing nature and high lipophilicity.[1] When appended to an aromatic ring, the -CF₃ group deactivates the ring towards electrophilic aromatic substitution while simultaneously activating adjacent benzylic positions towards nucleophilic attack. In this compound, the cumulative effect of two such groups, positioned meta to the chloromethyl moiety, creates a highly electron-deficient benzylic carbon, significantly enhancing its susceptibility to nucleophiles.

This enhanced reactivity is a cornerstone of its utility in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries where the incorporation of trifluoromethyl groups can improve metabolic stability and biological efficacy.[2]

Electronic and Steric Effects on Reactivity

The reactivity of this compound is a direct consequence of the potent inductive effect of the two -CF₃ groups. This strong electron withdrawal destabilizes the developing positive charge on the benzylic carbon in a dissociative (Sₙ1-like) transition state, while simultaneously making the carbon atom more electrophilic and thus more susceptible to a direct (Sₙ2-like) attack by a nucleophile.

Benzyl halides can undergo nucleophilic substitution through both Sₙ1 and Sₙ2 pathways, with the operative mechanism being highly dependent on the solvent, nucleophile, and the electronic nature of the substituents on the aromatic ring. For benzyl chloride itself, both pathways are competitive. However, the presence of strong electron-withdrawing groups like -CF₃ disfavors the formation of a carbocation intermediate, thereby promoting the Sₙ2 mechanism.

Quantitative Reactivity Analysis

To quantitatively assess the impact of the 3,5-bis(trifluoromethyl) substituents on the reactivity of the benzylic chloride, we can analyze its predicted position within a Hammett plot for the solvolysis of substituted benzyl chlorides. The Hammett equation, log(k/k₀) = σρ, provides a linear free-energy relationship between reaction rates (k) of substituted aromatic compounds and their unsubstituted counterparts (k₀), based on substituent constants (σ) and a reaction constant (ρ).

For the solvolysis of benzyl chlorides, a reaction that proceeds through a transition state with significant positive charge development at the benzylic carbon, the reaction constant (ρ) is large and negative. Electron-withdrawing groups have positive σ values, leading to a decrease in the reaction rate.

Table 1: Hammett Substituent Constants (σ)

| Substituent | σmeta | σpara |

| H | 0.00 | 0.00 |

| CH₃ | -0.07 | -0.17 |

| Cl | 0.37 | 0.23 |

| NO₂ | 0.71 | 0.78 |

| CF₃ | 0.43 | 0.54 |

Source: Values obtained from established databases.

Assuming the additivity of substituent effects, the total σ value for the 3,5-bis(trifluoromethyl) substitution is the sum of the two meta-CF₃ constants:

σtotal = σmeta(-CF₃) + σmeta(-CF₃) = 0.43 + 0.43 = 0.86

This high positive σ value indicates a very strong deactivating effect on carbocation formation, suggesting a significantly slower Sₙ1 reaction rate compared to unsubstituted benzyl chloride. Conversely, this strong electron withdrawal makes the benzylic carbon highly electrophilic, predisposing it to rapid Sₙ2 reactions.

Table 2: Comparative Solvolysis Rate Constants of Substituted Benzyl Chlorides

| Substituent | Σσ | ksolv (s⁻¹) in 20% Acetonitrile/Water at 25°C | Relative Rate (k/kH) |

| 4-OCH₃ | -0.27 | 2.2 | 2.2 x 10⁵ |

| 4-CH₃ | -0.17 | 4.1 x 10⁻³ | 410 |

| H | 0.00 | 1.0 x 10⁻⁵ | 1 |

| 4-Cl | 0.23 | 3.2 x 10⁻⁷ | 0.032 |

| 3-NO₂ | 0.71 | 3.2 x 10⁻⁸ | 0.0032 |

| 3,5-(CF₃)₂ | 0.86 | ~1 x 10⁻⁸ (estimated) | ~0.001 (estimated) |

Data for known substituents are from a study on the solvolysis of ring-substituted benzyl chlorides.[2] The value for this compound is an estimation based on its calculated Σσ value and the trend observed in the Hammett plot from the cited study.

The data clearly illustrates that electron-donating groups dramatically accelerate solvolysis (favoring an Sₙ1 mechanism), while electron-withdrawing groups retard it. The estimated solvolysis rate for this compound is several orders of magnitude lower than that of benzyl chloride, strongly indicating that an Sₙ1 pathway is highly unfavorable. This leaves the Sₙ2 mechanism as the dominant pathway for its nucleophilic substitution reactions.

Key Reactions and Experimental Protocols

The enhanced Sₙ2 reactivity of this compound makes it a valuable reagent for introducing the 3,5-bis(trifluoromethyl)benzyl moiety into a wide range of molecules.

Nucleophilic Substitution with Azide

A prominent application of this compound is in the synthesis of 1-(azidomethyl)-3,5-bis-(trifluoromethyl)benzene, a key intermediate for certain pharmaceutical compounds.

Experimental Protocol: Synthesis of 1-(azidomethyl)-3,5-bis-(trifluoromethyl)benzene

-

Materials: this compound, sodium azide (NaN₃), dimethyl sulfoxide (DMSO), water, heptane.

-

Procedure:

-

In a reaction vessel, suspend sodium azide (1.2 equivalents) in a mixture of DMSO (2.5 volumes relative to the benzyl chloride) and water (1 volume).

-

Prepare a solution of this compound (1.0 equivalent) in DMSO (2 volumes).

-

Add the benzyl chloride solution to the sodium azide suspension.

-

Stir the reaction mixture at room temperature. The reaction is typically complete within 2 hours.

-

Upon completion, dilute the reaction mixture with heptane (6 volumes) and then add water (4 volumes) to dissolve the precipitated salts.

-

Separate the aqueous layer and wash the organic layer with water (2 x 3 volumes).

-

Remove the heptane via vacuum distillation to yield the product, 1-(azidomethyl)-3,5-bis-(trifluoromethyl)benzene, in high yield (typically >90%) and purity.

-

This protocol is adapted from a detailed study on the process development of this reaction.[3]

Caption: Workflow for the synthesis of 1-(azidomethyl)-3,5-bis(trifluoromethyl)benzene.

Williamson Ether Synthesis

The high electrophilicity of the benzylic carbon makes this compound an excellent substrate for the Williamson ether synthesis, an Sₙ2 reaction between an alkoxide and an alkyl halide.

Experimental Protocol: Synthesis of a 3,5-Bis(trifluoromethyl)benzyl Ether (General Procedure)

-

Materials: An alcohol (R-OH), a strong base (e.g., sodium hydride, NaH), anhydrous aprotic solvent (e.g., THF, DMF), this compound.

-

Procedure:

-

In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the alcohol (1.0 equivalent) in the anhydrous solvent.

-

Cool the solution in an ice bath and carefully add sodium hydride (1.1 equivalents) portion-wise.

-

Allow the mixture to warm to room temperature and stir until the evolution of hydrogen gas ceases, indicating the formation of the alkoxide.

-

Add this compound (1.0 equivalent) to the alkoxide solution.

-

Stir the reaction mixture at room temperature or with gentle heating until TLC or GC-MS analysis indicates the complete consumption of the starting material.

-

Carefully quench the reaction by the slow addition of water.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Caption: General workflow for the Williamson ether synthesis.

Friedel-Crafts Alkylation

Due to the strong deactivating effect of the two -CF₃ groups, the aromatic ring of this compound is highly unreactive towards electrophilic aromatic substitution. Therefore, in a Friedel-Crafts alkylation reaction with another aromatic compound (e.g., benzene or toluene), the this compound will act as the electrophile, alkylating the more electron-rich aromatic substrate.

Experimental Protocol: Friedel-Crafts Alkylation of Benzene (Adapted Procedure)

-

Materials: Benzene (or another electron-rich arene), this compound, a Lewis acid catalyst (e.g., anhydrous AlCl₃ or FeCl₃), an inert solvent (e.g., dichloromethane, DCM).

-

Procedure:

-

In a flame-dried flask under an inert atmosphere, suspend the Lewis acid (1.1 equivalents) in the inert solvent.

-

Cool the suspension in an ice bath and add the arene (which can also serve as the solvent if used in large excess).

-

Slowly add this compound (1.0 equivalent) to the stirred mixture.

-

Allow the reaction to proceed at 0°C to room temperature, monitoring its progress by TLC or GC-MS.

-

Upon completion, carefully pour the reaction mixture into a mixture of ice and concentrated hydrochloric acid to decompose the catalyst.

-

Separate the organic layer, and extract the aqueous layer with the solvent.

-

Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or distillation.

-

Caption: Mechanism of Friedel-Crafts alkylation with this compound.

Conclusion

The two trifluoromethyl groups in this compound are the defining features of its chemical reactivity. Their potent, meta-directing electron-withdrawing effects create a highly electrophilic benzylic carbon, strongly favoring nucleophilic substitution via an Sₙ2 mechanism while disfavoring Sₙ1 pathways and deactivating the aromatic ring to electrophilic attack. This predictable and enhanced reactivity makes it an invaluable tool for the precise introduction of the 3,5-bis(trifluoromethyl)benzyl moiety in the synthesis of advanced materials, pharmaceuticals, and agrochemicals, enabling the development of molecules with tailored properties. Understanding the fundamental principles governing its reactivity is key to its effective application in research and development.

References

Methodological & Application

synthesis of 1-(azidomethyl)-3,5-bis-(trifluoromethyl)benzene using 3,5-Bis(trifluoromethyl)benzyl chloride

Application Notes and Protocols for the Synthesis of a Key Intermediate in Drug Discovery and Materials Science

This document provides detailed application notes and protocols for the synthesis of 1-(azidomethyl)-3,5-bis-(trifluoromethyl)benzene from 3,5-bis(trifluoromethyl)benzyl chloride. This versatile organic azide serves as a crucial building block in the development of novel pharmaceuticals, particularly NK1-antagonists, and finds extensive use in "click chemistry" for creating complex molecular architectures.[1][2][3] The trifluoromethyl groups on the benzene ring enhance the lipophilicity and metabolic stability of derivative compounds, making it a valuable component in medicinal chemistry.[3][4]

Overview of the Synthesis

The synthesis of 1-(azidomethyl)-3,5-bis-(trifluoromethyl)benzene is achieved through a nucleophilic substitution reaction (SN2) where the azide anion (N₃⁻) from sodium azide displaces the chloride ion from this compound.[1][5] This reaction is typically performed in a polar aprotic solvent.[5] Both batch and microflow processes have been developed for this synthesis, with the latter offering improved safety by minimizing the headspace where the toxic and explosive hydrazoic acid (HN₃) can accumulate.[1][6][7]

Experimental Protocols

Two primary methods for the synthesis are detailed below: a standard batch process and a phase-transfer catalysis method.

Protocol 1: Batch Process in DMSO/Water

This protocol is an optimized batch process that provides a high yield and purity of the final product.[1][2]

Materials:

-

This compound

-

Sodium azide (NaN₃)

-

Dimethyl sulfoxide (DMSO)

-

Deionized water

-

Heptane

-

Standard laboratory glassware and stirring equipment

Procedure:

-

In a suitable reaction vessel, suspend sodium azide (1.2 equivalents) in a mixture of DMSO (2.5 volumes) and water (1 volume).

-

Prepare a solution of this compound (1.0 equivalent) in DMSO (2 volumes).

-

Slowly add the solution of this compound to the stirred sodium azide suspension.

-

Stir the reaction mixture at ambient temperature for approximately 6 hours.[2]

-

Upon completion of the reaction, begin the workup by diluting the mixture with heptane (6 volumes).

-

Add water (4 volumes) to dissolve the precipitated salts.

-

Separate the aqueous layer.

-

Wash the organic layer with water (2 x 3 volumes).

-

Remove the heptane via vacuum distillation to yield 1-(azidomethyl)-3,5-bis-(trifluoromethyl)benzene.

Protocol 2: Biphasic System with Phase-Transfer Catalysis

This method utilizes a phase-transfer catalyst to facilitate the reaction in a two-phase solvent system, which can simplify the workup.[1]

Materials:

-

This compound

-

Sodium azide (NaN₃)

-

Isopropyl acetate

-

Tetrabutylammonium bromide (aqueous solution, 34.7 wt %)

-

Deionized water

Procedure:

-

In a three-necked flask, combine this compound (1.0 equivalent) and isopropyl acetate (5 volumes).

-

Add an aqueous solution of tetrabutylammonium bromide (0.1 equivalents).

-

Add a 2.42 M aqueous solution of sodium azide (1.2 equivalents).

-

Stir the biphasic mixture vigorously at a controlled temperature.

-

Monitor the reaction for completion.

-

Once the reaction is complete, separate the organic layer.

-

Wash the organic layer with water and then with brine.

-

Dry the organic phase over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to obtain the product.

Data Presentation

The following table summarizes the quantitative data from an optimized batch synthesis.[1][2]

| Parameter | Value |

| Starting Material | This compound |

| Reagent | Sodium Azide (1.2 equiv) |

| Solvent System | DMSO / Water |

| Reaction Time | ~6 hours |

| Temperature | Ambient |

| Yield | 94% |

| Purity | >99% |

Visualization of the Synthesis and Application

The following diagrams illustrate the chemical reaction and a common application of the synthesized product.

Caption: Synthetic scheme for 1-(azidomethyl)-3,5-bis-(trifluoromethyl)benzene.

Caption: Application in "Click Chemistry" for bioconjugation.

Safety Considerations

-

Sodium azide is toxic and can form explosive heavy metal azides. Handle with appropriate personal protective equipment in a well-ventilated fume hood.

-

The reaction can generate hydrazoic acid (HN₃), which is a toxic and explosive volatile compound.[1][6][7] The use of a microflow reactor is recommended to enhance safety by minimizing the reactor headspace.[1][6][7]

-

Organic azides can be energetic and potentially explosive, especially upon heating or distillation.[2] Purification by methods other than distillation, such as wiped film evaporation, is recommended.[1][6][7]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 1-(Azidomethyl)-3,5-bis(trifluoromethyl)benzene | 620533-92-8 | Benchchem [benchchem.com]

- 4. Buy 1-Azido-3,5-bis(trifluoromethyl)benzene | 85862-50-6 [smolecule.com]

- 5. benchchem.com [benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols: 3,5-Bis(trifluoromethyl)benzyl Chloride as a Protecting Group for Alcohols

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of multi-step organic synthesis, particularly in the fields of pharmaceutical and materials science, the judicious selection of protecting groups is paramount to achieving high yields and desired molecular complexity. The 3,5-bis(trifluoromethyl)benzyl (BTB) group is an electron-deficient benzyl-type protecting group for alcohols. Its unique electronic properties, conferred by the two strongly electron-withdrawing trifluoromethyl substituents on the aromatic ring, modulate its reactivity and stability profile compared to the parent benzyl group and other substituted analogues.

These application notes provide a comprehensive overview of the use of 3,5-bis(trifluoromethyl)benzyl chloride for the protection of alcohols, including detailed experimental protocols for protection and deprotection, quantitative data on reaction parameters, and a comparative analysis of its stability.

Properties and Advantages

The primary advantages of employing the 3,5-bis(trifluoromethyl)benzyl protecting group include:

-

Modified Reactivity: The electron-withdrawing nature of the trifluoromethyl groups can influence the stereoselectivity of glycosylation reactions.[1]

-

Orthogonality: The BTB group can be selectively removed under specific conditions, allowing for its use in complex synthetic strategies requiring orthogonal protecting groups.

-

Enhanced NMR Spectroscopy: The presence of fluorine atoms can be advantageous for ¹⁹F NMR spectroscopic analysis, aiding in the characterization of complex molecules.

Application Notes

The 3,5-bis(trifluoromethyl)benzyl group is particularly well-suited for the protection of alcohols in synthetic routes where:

-

Control of stereoselectivity in glycosylation is crucial.[1]

-

A robust protecting group that is stable to a range of reaction conditions is required.

-

Orthogonal deprotection strategies are necessary.

Experimental Protocols

Protection of Alcohols using this compound (Williamson Ether Synthesis)

The standard method for the formation of 3,5-bis(trifluoromethyl)benzyl ethers is the Williamson ether synthesis. This reaction proceeds via an Sₙ2 mechanism and is generally high-yielding for primary and secondary alcohols.

General Procedure:

-